1,2-Cyclohexandiol

Übersicht

Beschreibung

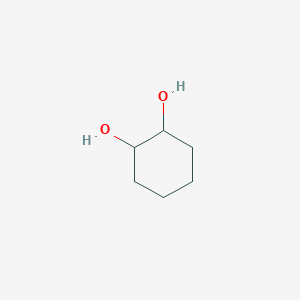

1,2-Cyclohexanediol is an important organic intermediate characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound is widely used in the manufacture of polyester resins, epoxy resins, and catechol, among other products .

Wissenschaftliche Forschungsanwendungen

1,2-Cyclohexanediol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including resins and catechol.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: 1,2-Cyclohexanediol is used in the production of polyester resins, epoxy resins, and plasticizers.

Wirkmechanismus

Target of Action

1,2-Cyclohexanediol is an important organic intermediate . It primarily targets chemical reactions such as dehydration, halogenation, dehydrogenation, and esterification . These reactions are crucial in various industrial processes, including the manufacture of polyester resins, epoxy resins, catechol, and other products .

Mode of Action

The compound interacts with its targets through two main routes: the hydrolysis of cyclohexene oxide and the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . In the hydrolysis of cyclohexene oxide, a dissociative alkoxy anion from the self-ionization of 1,2-Cyclohexanediol attacks the cyclohexene oxide oxonium ion, resulting in the formation of polyether polyols .

Biochemical Pathways

The enzymatic oxidation of 1,2-Cyclohexanediol and related substrates by Gluconobacter oxydans was investigated . At low pH, membrane-bound enzymes were active, and at high pH, NAD-dependent, soluble enzymes showed activity . This indicates that the compound affects the enzymatic oxidation pathways in Gluconobacter oxydans.

Result of Action

The result of the compound’s action is the formation of polyether polyols in the organic layer . These polyols are crucial in various industrial applications, including the production of polyurethane foams, adhesives, sealants, and elastomers.

Action Environment

The reactions involving 1,2-Cyclohexanediol are carried out under solvent-free conditions . This is aimed at establishing green routes for the synthesis of 1,2-Cyclohexanediol . Environmental factors such as temperature and pH play a significant role in the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

It is known that it can participate in various chemical reactions due to the presence of its two hydroxyl groups . These groups can participate in dehydration, halogenation, dehydrogenation, esterification, and more

Cellular Effects

It has been suggested that the smaller size of water molecules typically allowed many water molecules to surround one 1,2-Cyclohexanediol molecule, which increased the attack and stabilized the transition states .

Molecular Mechanism

It is known that it can be converted to catechol by Ni-, Pd-, and Cu-based catalysts . This conversion is a green route with high yield and less waste .

Temporal Effects in Laboratory Settings

In laboratory settings, effective hydrolysis of cyclohexene oxide (CHO) was conducted by heating in water between 100 and 140 °C without another catalyst. It provided 100% purity and 100% yield of trans-1,2-Cyclohexanediol with five times of H2O to CHO at 120 °C for 6 h .

Metabolic Pathways

It is known that 1,2-Cyclohexanediol can be converted to catechol by Ni-, Pd-, and Cu-based catalysts .

Transport and Distribution

It is known that it can be converted to catechol by Ni-, Pd-, and Cu-based catalysts .

Subcellular Localization

It is known that it can be converted to catechol by Ni-, Pd-, and Cu-based catalysts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediol can be synthesized through two main routes:

-

Hydrolysis of Cyclohexene Oxide: : This method involves the hydrolysis of cyclohexene oxide using either liquid acid or solid acid catalysts. Solid acid catalysts, such as H-ZSM-5 zeolites, have been found to be more environmentally friendly and recyclable compared to liquid acid catalysts . The reaction typically yields 88.6% of 1,2-cyclohexanediol at a 96.2% conversion rate under mild conditions .

-

Dihydroxylation of Cyclohexene: : This method involves the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidant. Ti-Beta zeolites are used as catalysts, and the reaction can achieve a 90.2% conversion rate of cyclohexene with a 66.2% selectivity for 1,2-cyclohexanediol .

Industrial Production Methods

In industrial settings, the hydrolysis of cyclohexene oxide is often preferred due to its higher yield and selectivity. The use of solid acid catalysts, such as Sn-Beta zeolites, has been shown to improve catalytic performance and reduce environmental impact .

Analyse Chemischer Reaktionen

1,2-Cyclohexanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form catechol using catalysts such as nickel, palladium, and copper.

Dehydration: The hydroxyl groups can be dehydrated to form cyclohexene.

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Common reagents used in these reactions include hydrogen peroxide for oxidation, acids for dehydration, and carboxylic acids for esterification. The major products formed from these reactions include catechol, cyclohexene, and various esters .

Vergleich Mit ähnlichen Verbindungen

1,2-Cyclohexanediol can be compared with other similar compounds, such as:

1,3-Cyclohexanediol: This compound has hydroxyl groups on the first and third carbon atoms of the cyclohexane ring. It is less commonly used compared to 1,2-cyclohexanediol.

1,4-Cyclohexanediol: This compound has hydroxyl groups on the first and fourth carbon atoms of the cyclohexane ring.

The uniqueness of 1,2-cyclohexanediol lies in its specific arrangement of hydroxyl groups, which makes it highly reactive and suitable for a wide range of chemical reactions and applications .

Biologische Aktivität

1,2-Cyclohexanediol (CHD) is a cyclic diol with notable biological properties and applications in various fields, including pharmacology and environmental science. This article examines the biological activity of 1,2-cyclohexanediol, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

1,2-Cyclohexanediol is characterized by two hydroxyl groups attached to a cyclohexane ring. It exists in two stereoisomeric forms: cis and trans. The trans form, known as trans-1,2-cyclohexanediol (TCHD), has been particularly studied for its biological activities.

Nuclear Pore Dilatation

TCHD has been shown to act as a nuclear pore dilating agent. It collapses nuclear pore complexes, facilitating the uptake of macromolecules that typically cannot penetrate the nuclear membrane. This property enhances the efficiency of gene transfer techniques in vitro, particularly when combined with cationic lipids like GL67A .

Transfection Efficiency

Research indicates that TCHD can significantly increase transfection efficiency in cell lines. In studies involving differentiated airway epithelial cells, TCHD at concentrations of 0.5% to 8% was found to enhance gene expression dramatically. However, higher concentrations also resulted in significant cytotoxicity .

Biological Activities

-

Antimicrobial Properties

Studies have demonstrated that 1,2-cyclohexanediol exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes . -

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It helps mitigate oxidative stress in cells by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . -

Potential Therapeutic Applications

Due to its ability to facilitate gene delivery and its antimicrobial properties, 1,2-cyclohexanediol is being explored for therapeutic applications in gene therapy and as a potential treatment for infections caused by resistant strains of bacteria .

Case Study 1: Gene Delivery Enhancement

In a controlled study involving differentiated airway epithelial cells, TCHD was administered alongside cationic lipids to assess its impact on gene delivery efficiency. The results indicated that TCHD significantly improved transfection rates compared to controls without TCHD. However, high doses led to increased cell death, highlighting the need for careful dosing in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of 1,2-cyclohexanediol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that CHD effectively inhibited bacterial growth at varying concentrations, suggesting its potential use as a preservative or disinfectant in pharmaceutical formulations .

Comparative Analysis of Biological Activities

| Activity | 1,2-Cyclohexanediol | Other Compounds |

|---|---|---|

| Antimicrobial | Effective against bacteria | Varied efficacy |

| Antioxidant | Moderate | Stronger in polyphenols |

| Gene Delivery | Enhanced with TCHD | Variable across vectors |

Eigenschaften

IUPAC Name |

cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871843 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Grandidentol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.